N-(4-ethoxyphenyl)-4-phenoxybutanamide
Description
N-(4-Ethoxyphenyl)-4-phenoxybutanamide (CAS: 430464-32-7) is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-ethoxyphenyl group at the nitrogen atom and a phenoxy moiety at the fourth carbon of the butanamide chain. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol . The ethoxyphenyl and phenoxy substituents confer distinct physicochemical properties, influencing solubility, metabolic stability, and biological activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-21-17-12-10-15(11-13-17)19-18(20)9-6-14-22-16-7-4-3-5-8-16/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXYOJPHIBOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-phenoxybutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of N-(4-ethoxyphenyl)-4-phenoxybutanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesic or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of N-(4-ethoxyphenyl)-4-phenoxybutanamide and related compounds:
*Calculated based on IUPAC name.
Key Observations :
- Metabolic Stability: Bucetin undergoes rapid oxidative O-de-ethylation and keto conversion to N-(4-hydroxyphenyl)acetamide, an active analgesic metabolite. The phenoxy group in this compound may resist such transformations, altering its metabolic pathway and toxicity profile .
Pharmacological and Toxicological Comparisons
Analgesic Efficacy
- Bucetin : Demonstrated antipyretic and analgesic effects but was withdrawn due to renal papillary necrosis linked to 4-ethoxyaniline metabolites .
Toxicity Profiles
- Bucetin : Renal toxicity arises from microsomal deacylation to 4-ethoxyaniline, which inhibits prostaglandin synthesis in renal papillae .
- 4-Methoxybutyrylfentanyl : High opioid receptor affinity poses risks of respiratory depression, distinct from the renal toxicity seen in bucetin .
- This compound: The absence of a hydroxyl or acetyl group may mitigate direct renal toxicity, though long-term studies are lacking .
Metabolic Pathways
Comparative metabolic stability and pathways:
Bucetin :
- Phase I: O-de-ethylation → N-(4-hydroxyphenyl)-3-hydroxybutanamide → β-decarboxylation → N-(4-hydroxyphenyl)acetamide .
- Phase II: Glucuronidation of hydroxylated metabolites .
This compound: Predicted Phase I: Oxidation of the phenoxy group or ethoxy cleavage (less likely due to steric hindrance). Phase II: Potential sulfation or glucuronidation of aromatic rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
